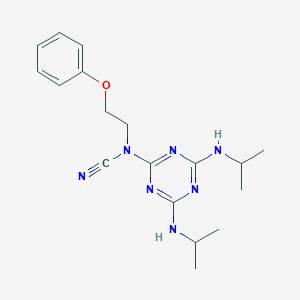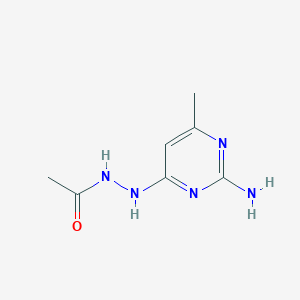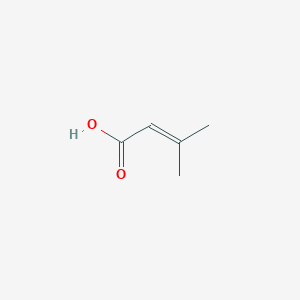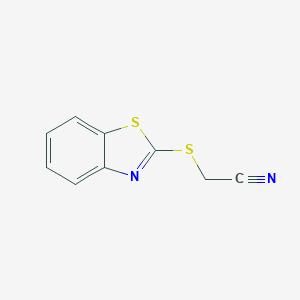
Ester éthylique de l'acide 6-méthyl-2-thioxo-4-p-tolyl-1,2,3,4-tétrahydro-pyrimidine-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de l'« Ester éthylique de l'acide 6-méthyl-2-thioxo-4-p-tolyl-1,2,3,4-tétrahydro-pyrimidine-5-carboxylique », également connu sous le nom d'« éthyl 6-méthyl-4-(4-méthylphényl)-2-sulfanylidène-3,4-dihydro-1H-pyrimidine-5-carboxylate » :
Applications antimicrobiennes
Ce composé a été étudié pour son potentiel dans la lutte contre diverses souches bactériennes et fongiques. Une étude a développé des modèles de relations quantitatives structure-activité multi-cibles (mt-QSAR) pour décrire l'activité antibactérienne contre S. aureus, B. subtilis et E. coli, ainsi que l'activité antifongique contre C. albicans et A. niger .
Évaluation anticancéreuse
Des recherches ont également été menées pour évaluer les propriétés anticancéreuses de ce composé, qui comprennent la synthèse et des études QSAR .
Amélioration des cellules solaires à pérovskite
Le composé a été identifié comme un concurrent potentiel pour améliorer les cellules solaires à pérovskite (MAPbI3) incorporant des nanosphères d'or, montrant des promesses pour augmenter l'efficacité de conversion .
Interaction avec l'ecto-5'-nucléotidase
Des études in silico ont démontré que ce composé présente un bon potentiel d'interaction avec l'ecto-5'-nucléotidase, une enzyme considérée comme une cible pour l'intervention thérapeutique .
Synthèse utilisant la réaction de Biginelli
La réaction de Biginelli a été utilisée pour la synthèse de ce composé, indiquant son importance dans les méthodologies de synthèse chimique .
Activité anticonvulsivante
Il existe des recherches visant à synthétiser de nouveaux anticonvulsivants potentiels dans la série des 2-(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acétamides, ce composé servant d'intermédiaire initial .
Mécanisme D'action
Target of Action
The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.
Biochemical Pathways
The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .
Propriétés
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPURKPOSPYBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-{4-(isopropylamino)-6-[methyl(4H-1,2,4-triazol-4-yl)amino]-1,3,5-triazin-2-yl}amine](/img/structure/B377061.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377062.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)


![N-(4,6-Bis-isopropylamino-[1,3,5]triazin-2-yl)-4-methyl-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B377069.png)

![1-(4-Nitro-phenyl)-3-[2-(2-oxo-5-pentyl-tetrahydro-furan-3-yl)-acetyl]-thiourea](/img/structure/B377073.png)

![2-Methyl-5-(2-morpholin-4-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B377076.png)

![4-Chlorophenyl 2-phenylimidazo[1,2-a]pyridin-3-yl sulfide](/img/structure/B377080.png)
![1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B377082.png)
![4,4,8-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377084.png)
